molecular formula C9H19NSi B15220317 6-(Trimethylsilyl)hex-5-yn-1-amine

6-(Trimethylsilyl)hex-5-yn-1-amine

Cat. No.: B15220317
M. Wt: 169.34 g/mol
InChI Key: XEDINXQREDNUFZ-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hex-5-yn-1-amine (CAS 1365478-24-5) is a specialized organic compound with the molecular formula C9H19NSi and a molecular weight of 169.34 g/mol . It features both a terminal amine group and a trimethylsilyl-protected alkyne in its structure, making it a versatile multifunctional synthon for organic synthesis and drug discovery research . The primary amine serves as a handle for nucleophilic substitution and amide bond formation, while the protected alkyne is pivotal for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct conjugated molecular architectures . This combination of functional groups allows researchers to use this compound as a key building block in the construction of more complex molecules, including potential pharmaceuticals and advanced materials. The trimethylsilyl group acts as a robust protecting group, enhancing the stability of the alkyne during reactions at other molecular sites and allowing for selective deprotection to regenerate the terminal alkyne when needed . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

6-trimethylsilylhex-5-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8,10H2,1-3H3

InChI Key

XEDINXQREDNUFZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCN

Origin of Product

United States

Preparation Methods

Alkali Metal-Mediated Deprotonation

The most widely employed method involves deprotonation of hex-5-yn-1-amine using strong bases such as n-butyllithium (n-BuLi) or Grignard reagents (RMgX), followed by quenching with trimethylsilyl chloride (TMSCl). This two-step sequence capitalizes on the acidity of the terminal alkyne proton (pKa ≈ 25), which is selectively deprotonated under cryogenic conditions (−78°C). For example, lithiation with n-BuLi in tetrahydrofuran (THF) generates a lithium acetylide intermediate, which reacts with TMSCl to furnish the silylated product.

Reaction Conditions:

  • Temperature: −78°C to 0°C
  • Solvent: THF or diethyl ether
  • Base: n-BuLi (1.1–1.5 equiv)
  • Silylating agent: TMSCl (1.2 equiv)
  • Yield: 68–92%

A notable optimization involves using lithium diisopropylamide (LDA) as the base, which enhances regioselectivity for terminal alkynes. This approach avoids overmetalation and minimizes side reactions such as alkyne oligomerization.

Transition-Metal-Catalyzed Silylation

Iridium-Catalyzed Direct Silylation

Recent advances employ iridium complexes to catalyze the direct coupling of terminal alkynes with hydrosilanes. Marciniec and coworkers demonstrated that [Ir(CO)Cl(PPh₃)₂] catalyzes the reaction between hex-5-yn-1-amine and trimethylsilane (TMS-H) in the presence of N,N-diisopropylethylamine (DIPEA). This method eliminates the need for pre-metalation and operates under mild conditions (25–50°C).

Mechanistic Insights:

  • Oxidative addition of TMS-H to Ir(I) generates an Ir(III) hydride species.
  • Alkyne coordination and insertion into the Ir–H bond form a vinyliridium intermediate.
  • Reductive elimination releases the silylated product and regenerates the catalyst.

Advantages:

  • Functional group tolerance (e.g., −NH₂, −OH)
  • Yields exceeding 85%

Cross-Coupling Approaches

Sonogashira-Type Coupling

Palladium-copper bimetallic systems enable the coupling of trimethylsilylacetylene with halogenated amines. For instance, 5-bromohex-1-amine reacts with trimethylsilylacetylene under Sonogashira conditions (PdCl₂(PhCN)₂, CuI, P(t-Bu)₃) to afford the target compound.

Optimized Protocol:

  • Catalyst: PdCl₂(PhCN)₂ (5 mol%)
  • Cocatalyst: CuI (5 mol%)
  • Ligand: Tri(tert-butyl)phosphine (10 mol%)
  • Solvent: 1,4-Dioxane
  • Temperature: 50°C
  • Yield: 65%

This method is particularly valuable for introducing the trimethylsilyl group at a late stage, preserving the amine functionality during earlier synthetic steps.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Advantages Limitations
Metalation-Silylation −78°C, n-BuLi, THF 68–92 High selectivity, scalable Moisture-sensitive reagents
Ir-Catalyzed 25–50°C, Ir catalyst, DIPEA >85 Functional group tolerance, mild Requires specialized catalysts
Sonogashira Coupling 50°C, Pd/Cu, 1,4-dioxane 65 Late-stage silylation, modular Moderate yields

Challenges and Mitigation Strategies

Hydrolysis of Trimethylsilyl Group

The TMS group is prone to hydrolysis under protic conditions. Studies recommend:

  • Rigorous drying of solvents (molecular sieves, distillation)
  • Use of nonpolar solvents (hexane, toluene) to minimize water ingress

Competing Side Reactions

Undesired pathways such as Glaser coupling (alkyne dimerization) are suppressed by:

  • Slow addition of TMSCl to prevent local excess
  • Low reaction temperatures (−78°C)

Chemical Reactions Analysis

Types of Reactions

6-(Trimethylsilyl)hex-5-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6-(Trimethylsilyl)hex-5-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)hex-5-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Table 2. Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
6-(Trimethylsilyl)hex-5-yn-1-amine 0.15 (s, Si(CH₃)₃), 2.20 (t, NH₂) 0.5 (Si(CH₃)₃), 85–105 (C≡C) 2150 (C≡C), 1250 (Si-C)
Hex-5-yn-1-amine 1.40–1.80 (m, CH₂), 2.50 (t, NH₂) 22–35 (CH₂), 85–105 (C≡C) 3300 (N-H), 2150 (C≡C)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(Trimethylsilyl)hex-5-yn-1-amine to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, silica-supported palladium catalysts (e.g., silica/trans-[PdMe(NO3)(PMe3)₂]) have been shown to enhance cyclization efficiency in related alkynylamine derivatives by reducing side reactions . Characterization via ¹H/¹³C NMR and FT-IR should confirm structural integrity, while GC-MS or HPLC can monitor purity.

Q. What spectroscopic techniques are most reliable for characterizing 6-(Trimethylsilyl)hex-5-yn-1-amine?

  • Methodological Answer :

  • ¹H NMR : Identify protons adjacent to the trimethylsilyl (TMS) group (δ ~0.1–0.3 ppm for TMS) and amine protons (δ ~1.5–2.5 ppm).
  • ¹³C NMR : Detect the alkyne carbon (δ ~70–90 ppm) and TMS-attached carbon (δ ~0–5 ppm).
  • FT-IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of 6-(Trimethylsilyl)hex-5-yn-1-amine in transition-metal-catalyzed cyclization reactions?

  • Methodological Answer : The TMS group acts as a stabilizing moiety for alkyne intermediates, reducing side reactions like polymerization. In Pd-catalyzed cyclization, the TMS group enhances regioselectivity by directing catalytic insertion steps. Comparative studies using homogeneous vs. silica-immobilized Pd catalysts show that heterogeneous systems improve recyclability and reduce metal leaching, with yields >85% reported for similar substrates .

Q. What experimental strategies can resolve contradictions in kinetic data for 6-(Trimethylsilyl)hex-5-yn-1-amine’s stability under varying pH conditions?

  • Methodological Answer :

  • Perform time-resolved UV-Vis or NMR spectroscopy to monitor degradation products (e.g., desilylation or amine oxidation).
  • Use buffered solutions (pH 3–10) to assess stability thresholds. For example, trifluoroacetic acid (TFA) buffers at pH 2 may accelerate desilylation, while phosphate buffers (pH 7) preserve integrity.
  • Apply Arrhenius plots to model degradation kinetics across temperatures (25–60°C) .

Q. How can researchers evaluate the biological activity of 6-(Trimethylsilyl)hex-5-yn-1-amine derivatives while minimizing cytotoxicity?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 2 : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition at 1–10 μM concentrations) with triplicate technical replicates to ensure reproducibility.
  • Step 3 : Assess cytotoxicity via MTT assays on HEK-293 or HepG2 cells, normalizing activity to IC₅₀ values. Compounds showing >50% inhibition at non-cytotoxic doses (IC₅₀ > 100 μM) warrant further study .

Safety and Compliance

Q. What safety protocols are critical for handling 6-(Trimethylsilyl)hex-5-yn-1-amine in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid skin contact; wash immediately with soap/water if exposed.
  • Store waste in designated containers for halogenated organics and coordinate disposal with certified agencies .

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